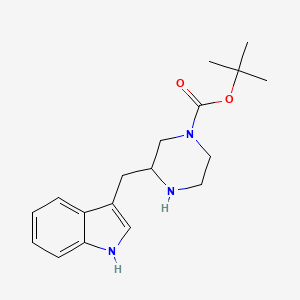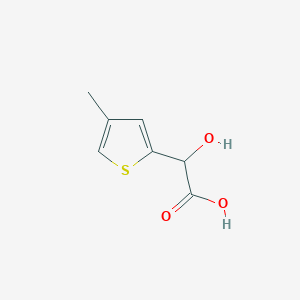
2-Hydroxy-2-(4-methyl-2-thienyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid is an organic compound that features a thiophene ring substituted with a methyl group and a hydroxyacetic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid typically involves the introduction of the hydroxyacetic acid group to a thiophene ring. One common method is the condensation reaction between a thiophene derivative and a suitable precursor for the hydroxyacetic acid group. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug development.
Industry: Thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 2-Hydroxy-2-(4-methylphenyl)acetic acid
- 2-Hydroxy-2-(4-chlorophenyl)acetic acid
Comparison: 2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-2-5(11-3-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
InChI Key |
IEWOEOQPXPBNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


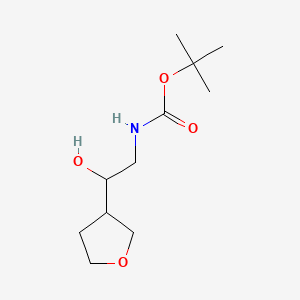

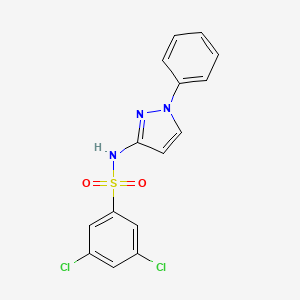
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
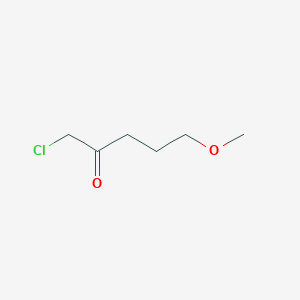


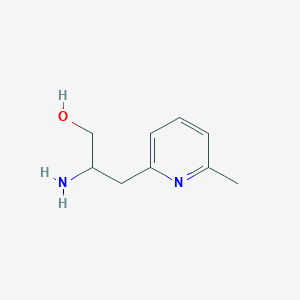
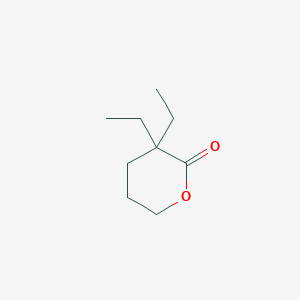
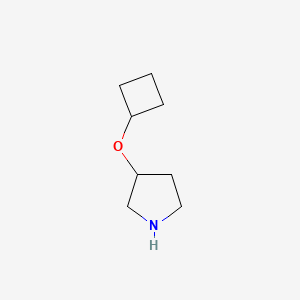

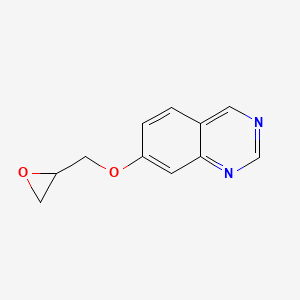
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
